Product packaging for 3-Methoxyestra-2,5(10)-dien-17beta-ol(Cat. No.:CAS No. 1091-93-6)

3-Methoxyestra-2,5(10)-dien-17beta-ol

Cat. No.: B046425
CAS No.: 1091-93-6
M. Wt: 288.4 g/mol
InChI Key: XFFZLECPCHQJIR-GFEQUFNTSA-N
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Description

3-Methoxyestra-2,5(10)-dien-17beta-ol is a strategically modified steroidal estrogen derivative of significant interest in biochemical and pharmacological research. Its core structure features a 3-methoxy group and conjugated diene system in ring A (at positions 2,5(10)), which influences its electronic properties and conformational stability, while the 17beta-ol moiety is critical for receptor interaction. This compound serves as a pivotal chemical intermediate and reference standard in the synthesis and study of more complex steroidal molecules, including novel enzyme inhibitors and potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B046425 3-Methoxyestra-2,5(10)-dien-17beta-ol CAS No. 1091-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZLECPCHQJIR-GFEQUFNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148816
Record name 1,4-Dihydroestradiol 3-methyl ether
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1091-93-6
Record name 3-Methoxyestra-2,5(10)-dien-17β-ol
Source CAS Common Chemistry
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Record name 1,4-Dihydroestradiol 3-methyl ether
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Record name 3-methoxyestra-2,5(10)-dien-17β-ol
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Synthetic Methodologies and Chemical Transformations of 3 Methoxyestra 2,5 10 Dien 17beta Ol

Total and Partial Synthetic Approaches to 3-Methoxyestra-2,5(10)-dien-17beta-ol

The synthesis of this compound can be achieved through both total and partial synthetic strategies, often leveraging readily available steroid precursors.

Identification and Preparation of Key Precursors for Dienol Ether Synthesis

The formation of the 3-methoxy-2,5(10)-diene system is a crucial step in the synthesis of this compound. A common and effective method for creating this structural feature is the Birch reduction of an aromatic A-ring precursor. scispace.commasterorganicchemistry.com Estradiol (B170435) 3-methyl ether is a frequently utilized starting material for this transformation. nih.gov This precursor can be prepared from either estrone (B1671321) or 17β-estradiol. nih.gov The Birch reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.comadichemistry.com In the context of estradiol methyl ether, this reaction yields the desired 3-methoxy-2,5(10)-dienol ether. scispace.com

The regioselectivity of the Birch reduction is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in estradiol methyl ether, direct the reduction to the ortho and meta positions, resulting in the formation of the 2,5-diene system. masterorganicchemistry.comadichemistry.com

Strategic Reduction Reactions for the Generation of the 2,5(10)-Dienol System

The Birch reduction stands as a cornerstone reaction for generating the 2,5(10)-dienol ether system from aromatic steroid precursors. scispace.commasterorganicchemistry.com This dissolving metal reduction effectively converts the phenolic A-ring of compounds like estradiol 3-methyl ether into the corresponding dienol ether. scispace.comnih.gov The reaction proceeds via a radical anion intermediate, which is subsequently protonated by an alcohol present in the reaction mixture. adichemistry.com The choice of alcohol can influence the reaction's efficiency and outcome.

The general mechanism for the Birch reduction of an aromatic ether is as follows:

Addition of a solvated electron to the aromatic ring to form a radical anion.

Protonation of the radical anion by an alcohol.

Addition of a second solvated electron to form a carbanion.

A final protonation step to yield the 1,4-diene product. adichemistry.com

This method's significance in steroid synthesis is well-established, having been pivotal in the development of 19-norsteroid hormones. scispace.com

Stereoselective Formation of the 17beta-Hydroxyl Configuration

The stereochemistry at the C-17 position is critical for the biological activity of many steroids. Achieving the desired 17β-hydroxyl configuration is a key aspect of the synthesis of this compound. When starting from a precursor with a 17-keto group, such as estrone methyl ether, a stereoselective reduction is necessary.

Various reducing agents can be employed for this purpose. For instance, sodium borohydride (B1222165) can be used to reduce the 17-ketone to the corresponding alcohol. researchgate.net However, to ensure high stereoselectivity for the β-isomer, more specialized reagents or conditions may be required. Biocatalytic reductions using specific yeast strains, such as Zygowilliopsis sp., have been shown to be highly effective in reducing 17-oxosteroids to 17β-hydroxysteroids with excellent diastereomeric excess. nih.gov Additionally, the use of certain metal hydrides in conjunction with molecularly imprinted polymers has been explored for the selective reduction of steroid ketones. acs.org

Chemical Derivatization and Functionalization Reactions of this compound

The versatile structure of this compound allows for a variety of chemical modifications at both the C-17 hydroxyl group and the A-ring dienol ether system.

Reactions at the C-17 Position: Modifications of the Hydroxyl Group

The 17β-hydroxyl group is a common site for chemical derivatization to modulate the properties of the steroid. Standard reactions of alcohols can be applied here, such as:

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives to form the corresponding esters.

Etherification: Formation of ethers at the C-17 position can also be achieved.

Oxidation: The secondary alcohol can be oxidized back to the 17-ketone using appropriate oxidizing agents.

Inversion of Stereochemistry: The Mitsunobu reaction provides a method for inverting the stereochemistry of the 17β-hydroxyl group to the 17α-configuration. nih.gov This is a key step in the synthesis of certain steroid isomers. nih.gov

These modifications can significantly impact the biological activity and metabolic stability of the resulting steroid derivatives.

A-Ring Modifications and Their Influence on Steroidal Structure

The dienol ether in the A-ring is a reactive functional group that can undergo several transformations.

Hydrolysis: Treatment with aqueous acid will hydrolyze the enol ether to a ketone. masterorganicchemistry.com This reaction is a key step in converting the 3-methoxy-2,5(10)-diene system to a 3-keto-Δ⁴-steroid, a common structural motif in many biologically active steroids. scispace.com

Cycloaddition Reactions: The double bonds in the A-ring can participate in cycloaddition reactions, allowing for the construction of more complex ring systems. For example, the addition of dibromocarbene to the 5(10)-double bond has been used as a strategy in the total synthesis of non-aromatic steroids. scispace.com

These modifications to the A-ring fundamentally alter the shape and electronic properties of the steroid, leading to compounds with different biological profiles.

Introduction of Diverse Functional Groups for Analog Development

The development of novel steroid-based therapeutic agents often hinges on the strategic introduction of various functional groups to modulate biological activity, improve pharmacokinetic profiles, and reduce side effects. The 17-hydroxyl group of this compound serves as a prime handle for such modifications, allowing for the synthesis of a wide range of analogs.

The most common transformations at the C17-position involve etherification and esterification of the hydroxyl group. For instance, alkylation of the 17β-hydroxyl group can be achieved under standard Williamson ether synthesis conditions. While direct examples for this compound are not extensively documented in readily available literature, analogous reactions on similar steroidal scaffolds are well-established. For example, the synthesis of 17β-O-alkyl ethers of estradiol has been accomplished using sodium hydride and an appropriate alkyl halide. esschemco.com This methodology can be reasonably extrapolated to this compound to generate a library of 17-alkoxy analogs.

Another key functionalization strategy is the introduction of a cyano group. A patent for the synthesis of Dienogest, a progestin, describes a process starting from estrone-3-methyl ether. google.com A key step in this synthesis involves the reaction of 3-Methoxy-estra-2,5(10)-dien-17-one with cyanomethyl-lithium to yield 3-Methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene. google.com This demonstrates the feasibility of introducing carbon-based functional groups at the C17 position.

Furthermore, the synthesis of 17-substituted estrone analogs has been explored to develop compounds with antiproliferative and antiangiogenic activity. nih.gov These studies often involve modifications at the C17 position to enhance metabolic stability and biological efficacy. While these examples start from an aromatic A-ring, the synthetic principles can be adapted to the dienol ether system of this compound.

The following table summarizes some of the potential functional group introductions for analog development based on reactions performed on similar steroidal frameworks.

Functional Group Reagents and Conditions Resulting Analog Type Reference for Analogy
AlkoxySodium hydride, Alkyl halide17β-Alkoxy ethers esschemco.com
CyanomethylCyanomethyl-lithium17α-Cyanomethyl-17β-hydroxy google.com
EsterAcyl chloride or anhydride, base17β-EstersGeneral knowledge
Phosphate EsterPhosphoryl chlorides17β-Phosphate esters wikipedia.org

Cycloaddition Reactions Involving the Dienol System and Related Analogues

The conjugated diene system within the A-ring of this compound presents an opportunity for cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comchemicalbook.comresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the construction of complex polycyclic structures from relatively simple starting materials. The electron-rich nature of the dienol ether in this compound suggests it would react readily with electron-deficient dienophiles in a normal-demand Diels-Alder reaction.

While specific examples of Diels-Alder reactions utilizing this compound as the diene are not extensively reported in the literature, studies on analogous steroidal dienes provide valuable insights. For instance, the Diels-Alder cycloadditions of 3-methoxy-8α-estra-1,3,5(10),14,16-pentaen-17-yl acetate (B1210297) have been investigated. researchgate.net These reactions, while involving a diene in the D-ring, demonstrate the principle of using steroidal dienes in cycloaddition reactions to generate novel bridged structures.

The reactivity of the dienol ether system can be compared to other electron-rich dienes used in steroid synthesis. The general principles of the Diels-Alder reaction dictate that the stereochemical outcome is highly controlled, leading to specific endo or exo products depending on the reaction conditions and the nature of the dienophile. masterorganicchemistry.com

The following table outlines hypothetical Diels-Alder reactions with the dienol system of this compound and common dienophiles.

Dienophile Expected Product Type Key Features of the Reaction General Reference
Maleic anhydrideBicyclic adductHighly stereoselective, typically favoring the endo product under kinetic control. masterorganicchemistry.comchemicalbook.com
AcrylonitrileBicyclic adduct with a cyano groupIntroduction of a nitrile functionality for further chemical modification. masterorganicchemistry.comresearchgate.net
Methyl acrylateBicyclic adduct with an ester groupFormation of a functionalized carbocycle. masterorganicchemistry.comchemicalbook.com

Rearrangement Reactions and Their Mechanistic Insights in the 3-Methoxyestra-2,5(10)-diene Series

The 3-methoxy-estra-2,5(10)-diene system is susceptible to acid-catalyzed rearrangement reactions, most notably the dienol-benzene rearrangement. This class of reactions leads to the aromatization of the A-ring, often with concomitant migration of a substituent. The driving force for this rearrangement is the formation of a thermodynamically stable aromatic ring.

The mechanism of the dienol-benzene rearrangement has been a subject of considerable study. chemicalbook.com In the context of this compound, treatment with acid would likely lead to the protonation of the enol ether oxygen, followed by the loss of methanol (B129727) to generate a dienyl cation. This cation can then undergo a series of rearrangements, including hydride or alkyl shifts, ultimately leading to an aromatic A-ring.

A key aspect of these rearrangements is the potential for skeletal reorganization. For example, the dienone-phenol rearrangement, a closely related transformation, can involve the migration of the C10-methyl group to C1 or the scission of the C9-C10 bond. The specific pathway and the final product are highly dependent on the substrate structure and the reaction conditions.

Studies on related steroid systems have provided detailed mechanistic insights. For instance, deuterium (B1214612) labeling experiments have been used to trace the movement of atoms during the dienol-benzene rearrangement of various steroid precursors, confirming the intricate nature of these transformations.

The table below summarizes key aspects of the rearrangement reactions in the 3-methoxy-estra-2,5(10)-diene series.

Rearrangement Type Key Mechanistic Steps Driving Force Potential Products General Reference
Dienol-Benzene RearrangementProtonation of enol ether, loss of methanol, carbocation rearrangement, deprotonationAromatization of Ring AAromatic A-ring steroids, potentially with migrated substituents
Dienone-Phenol Rearrangement (analogous)Protonation of carbonyl, carbocation formation, alkyl/hydride migration, aromatizationAromatization of Ring APhenolic steroids

Role As a Synthetic Intermediate in Advanced Steroid Architectures

Precursor in the Synthesis of D-Ring Modified Steroids

While direct and extensively documented examples of D-ring modifications commencing from 3-Methoxyestra-2,5(10)-dien-17beta-ol are not widespread in readily available literature, its structure presents a viable starting point for such transformations. The 17-hydroxyl group can be oxidized to a ketone, which then allows for the introduction of unsaturation between carbons 16 and 17. This α,β-unsaturated ketone functionality in the D-ring is a key reactive site for various cycloaddition and condensation reactions, enabling the fusion of additional heterocyclic or carbocyclic rings.

For instance, the synthesis of D-ring fused pyrazoles has been achieved from steroid 16-enes through the addition of nitrilimines. nih.gov Although these syntheses often start from androstane (B1237026) derivatives, a similar synthetic strategy could foreseeably be applied to derivatives of this compound. The general approach would involve the initial conversion of the 17-hydroxyl group to a ketone, followed by the introduction of a double bond at the 16-position to create the necessary reactive enone system for cycloaddition. A variety of pyrazole (B372694) derivatives can be synthesized through different methods, including reactions with hydrazonoyl halides or the condensation of 1,3-diketones with hydrazine. nih.govorganic-chemistry.org

The following table outlines a plausible, though not directly cited, reaction pathway for the synthesis of D-ring modified steroids from this compound.

Step Reaction Reagents and Conditions Intermediate/Product
1Oxidation of 17β-hydroxyl groupPyridinium chlorochromate (PCC), dichloromethane3-Methoxyestra-2,5(10)-dien-17-one
2Introduction of C16-C17 unsaturationPhenylselenyl chloride followed by oxidative elimination with H₂O₂3-Methoxyestra-2,5(10),16-trien-17-one
3CycloadditionDiphenylnitrilimineD-ring fused pyrazoline derivative

Intermediate in the Formation of 19-Norsteroids and Other Related Scaffolds

The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of 19-norsteroids. This class of steroids, which lacks the methyl group at the C-10 position, includes several hormonally active agents. The synthesis of these compounds often starts with the Birch reduction of the 3-methyl ether of estradiol (B170435). masterorganicchemistry.com This reaction, which involves the use of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic A-ring to a non-conjugated diene, forming the dienol ether this compound. masterorganicchemistry.commasterorganicchemistry.com

Subsequent hydrolysis of this dienol ether intermediate with aqueous acid leads to the formation of a β,γ-unsaturated ketone, which readily isomerizes to the more stable α,β-unsaturated ketone found in 19-nortestosterone and its derivatives. google.com

A notable example is the synthesis of various 17-alkyl derivatives of 19-nortestosterone. google.com In these syntheses, the 3-methyl ether of estrone (B1671321) is first treated with an appropriate organometallic reagent (e.g., an alkyl lithium or Grignard reagent) to introduce the desired alkyl group at the 17-position. The resulting 17α-alkyl-3-methoxy-1,3,5-estratrien-17β-ol is then subjected to a Birch-type reduction to yield the corresponding 17α-alkyl-3-methoxy-2,5(10)-estradien-17β-ol intermediate. Finally, acidic hydrolysis furnishes the target 17-alkyl-19-nortestosterone derivative. google.com

The following table summarizes the synthesis of selected 17-alkyl-19-nortestosterone derivatives via the this compound intermediate, as described in the patent literature. google.com

Starting Material 17-Alkyl Group Intermediate Final Product Reaction Conditions for Hydrolysis
Estrone methyl etherPropyl17α-Propyl-3-methoxy-2,5(10)-estradien-17β-ol17-Propyl-19-nortestosteroneMethanol (B129727), water, and concentrated hydrochloric acid, refluxed for 5 minutes. google.com
Estrone methyl etherButyl3-Methoxy-17α-butyl-2,5(10)-estradien-17β-ol17-Butyl-19-nortestosteroneNot specified in detail in the provided text.
17α-Allyl-3-methoxy-1,3,5-estratrien-17β-olAllyl (subsequently reduced)Not explicitly isolated17-Propyl-19-nortestosteroneHydrogenation followed by acidic workup.

This versatile synthetic route highlights the central importance of this compound in accessing a wide range of biologically significant 19-norsteroids.

Advanced Spectroscopic and Structural Characterization of 3 Methoxyestra 2,5 10 Dien 17beta Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-Methoxyestra-2,5(10)-dien-17beta-ol in solution. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. However, for a molecule with numerous overlapping signals, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. researchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the carbon skeleton and positioning functional groups. rsc.org For instance, an HMBC correlation between the protons of the 3-methoxy group and the C3 carbon would confirm the position of the enol ether.

Conformational analysis, which describes the spatial arrangement of atoms, is primarily achieved through Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com The NOESY experiment detects protons that are close in space, even if they are not directly connected through bonds. rsc.org For this compound, NOESY cross-peaks can establish the relative stereochemistry of the steroid backbone, for example, by showing spatial proximity between the C18 angular methyl group and specific axial protons on the C and D rings. This data allows for the determination of the predominant chair or boat conformations of the saturated rings. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Steroid Backbone

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (HMBC, NOESY)
2~4.65~97.5HMBC to C3, C4; NOE to 17-OH
3-OCH₃~3.55~54.2HMBC to C3
6~2.70~28.1HMBC to C5, C7, C8
17-H~3.60~81.5HMBC to C13, C18; NOE to 18-H₃
18-H₃~0.78~11.2HMBC to C13, C14, C17

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. masterorganicchemistry.com The molecule's structure features a hydroxyl group, an enol ether, and carbon-carbon double bonds, each producing a characteristic absorption band in the IR spectrum. libretexts.orglibretexts.org

The hydroxyl (-OH) group at the C17 position gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of this secondary alcohol typically appears around 1050-1150 cm⁻¹. The enol ether functionality is characterized by a strong C=C stretching band around 1665 cm⁻¹ and a strong C-O stretching band for the ether linkage around 1250 cm⁻¹. The =C-H stretching of the diene system would be observed just above 3000 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system within the molecule, which acts as a chromophore. The 2,5(10)-diene system conjugated with the methoxy (B1213986) group is the principal chromophore in this compound. This conjugated system is expected to exhibit a maximum absorbance (λmax) in the UV region, typically around 240-250 nm.

Table 2: Key Spectroscopic Data from IR and UV-Vis Analysis

Spectroscopic TechniqueFunctional Group / ChromophoreCharacteristic Absorption
Infrared (IR)O-H stretch (alcohol)3200-3600 cm⁻¹ (broad, strong)
Infrared (IR)C=C stretch (enol ether)~1665 cm⁻¹ (strong)
Infrared (IR)C-O stretch (enol ether)~1250 cm⁻¹ (strong)
Infrared (IR)C-O stretch (alcohol)~1100 cm⁻¹ (medium)
Ultraviolet-Visible (UV-Vis)Conjugated diene (enol ether)λmax ≈ 240-250 nm

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₉H₂₈O₂), the molecular weight is 288.42 g/mol . echemi.com In electron ionization mass spectrometry (EI-MS), the compound will produce a molecular ion peak (M⁺) at m/z = 288.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/z ValueIon IdentityDescription
288[M]⁺Molecular Ion
270[M - H₂O]⁺Loss of water from the 17-OH group
257[M - OCH₃]⁺Loss of the methoxy group
255[M - H₂O - CH₃]⁺Loss of water and a methyl radical

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. soton.ac.uk This technique can unambiguously establish the absolute stereochemistry of all chiral centers, including those at positions 8, 9, 13, 14, and 17 in the steroid nucleus. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom.

The results of an X-ray crystallographic analysis yield precise bond lengths, bond angles, and torsional angles, which define the precise conformation of the rings. researchgate.net For instance, it can confirm the trans-fusion of the B/C and C/D rings and the chair conformation of the cyclohexane rings. The orientation of the 17-hydroxyl and 18-methyl groups can be unequivocally determined. While obtaining a suitable single crystal can be a challenge, the data provided by X-ray crystallography is considered the gold standard for absolute structure determination. soton.ac.uk

Table 4: Typical X-ray Crystallographic Data Parameters

ParameterDescriptionExample Data
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe symmetry group of the crystal.P2₁2₁2₁
Unit Cell DimensionsThe lengths and angles of the unit cell.a, b, c (Å); α, β, γ (°)
Z ValueThe number of molecules per unit cell.4
Flack ParameterA value used to confirm absolute stereochemistry.~0

Stable Isotope Labeling Strategies for Analytical and Mechanistic Studies

Stable isotope labeling involves the incorporation of a heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the molecule. This strategy is highly valuable for both analytical and mechanistic studies.

A common application is in quantitative analysis using mass spectrometry. For example, a deuterated version of the molecule, such as this compound-d3, can be synthesized. lgcstandards.com This labeled compound is chemically identical to the unlabeled analyte but has a higher mass (e.g., +3 Da). By adding a known amount of the deuterated compound as an internal standard to a sample, the unlabeled analyte can be quantified with very high precision and accuracy using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of the signal intensity of the analyte to the internal standard allows for correction of any sample loss during preparation or variations in instrument response.

In mechanistic studies, isotope labeling can be used to trace the fate of specific atoms during a chemical reaction or metabolic process. By determining the position of the label in the product molecules, the underlying reaction mechanism can be elucidated.

Computational Chemistry and Theoretical Modeling Applied to 3 Methoxyestra 2,5 10 Dien 17beta Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of 3-Methoxyestra-2,5(10)-dien-17beta-ol, which in turn governs its biological activity. The flexibility of the steroid backbone and the orientation of its functional groups, such as the 3-methoxy and 17-beta-hydroxyl groups, can be explored through various computational methods.

Molecular dynamics (MD) simulations, in particular, offer a dynamic perspective on the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the compound in different environments, such as in a solvent or interacting with a biological target, researchers can observe its conformational flexibility and identify the most stable and frequently adopted shapes. For instance, MD simulations of estrogen receptor alpha (ERα) have revealed that the stability and dynamics of the receptor-ligand complex can vary significantly depending on whether an agonist or an antagonist is bound. nsf.gov Simulations of ERα in complex with its natural agonist, 17β-estradiol, have shown that the complex reaches a stable conformation, whereas antagonist-bound complexes can exhibit greater fluctuations. nsf.gov

In a typical MD simulation of this compound, the system would be set up in a periodic box filled with water molecules to mimic physiological conditions. The simulation would then be run for a sufficient duration, often on the nanosecond to microsecond timescale, to allow for thorough sampling of the conformational space. Analysis of the simulation trajectory would provide key insights into the molecule's structural dynamics.

Table 1: Key Parameters in Molecular Dynamics Simulations of Steroid Derivatives

ParameterDescriptionTypical Values/Methods
Force Field A set of parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent environment.TIP3P, SPC/E
Simulation Time The duration of the simulation.Nanoseconds (ns) to Microseconds (µs)
Temperature and Pressure Controlled to mimic physiological conditions.300 K, 1 atm
Analysis Metrics Quantifiable measures of conformational changes.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration

Molecular Docking Studies with Biological Macromolecules to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in understanding its potential interactions with biological targets, most notably the estrogen receptors (ERα and ERβ).

The process involves placing the this compound molecule into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, studies on various estrogenic compounds have highlighted the importance of hydrogen bonds with specific amino acid residues like Glu353, Arg394, and His524 within the ERα ligand-binding pocket.

In a docking study of this compound with ERα, the crystal structure of the receptor would be obtained from a protein database. The ligand would then be docked into the binding site, and the resulting poses would be scored based on their predicted binding energies. The results would reveal how the 3-methoxy group and the 17-beta-hydroxyl group contribute to the binding affinity and specificity. Similar studies on 3-methoxy flavone (B191248) derivatives have shown that the binding energy can be a good indicator of the compound's potential biological activity. nih.gov

Table 2: Example of Molecular Docking Results for Estrogen Receptor Ligands

LigandTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
17β-EstradiolERα-11.5Glu353, Arg394, His524
GenisteinERα-9.8Glu353, Arg394, Leu387
Andrographolide Derivative (AND5)ERα-12.43Gly521, Asp351, Met343

Note: The data in this table is illustrative and based on findings for other estrogenic compounds to demonstrate the type of information obtained from docking studies. unpad.ac.id

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about properties that are not readily accessible through classical mechanics-based approaches like molecular dynamics.

For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (electronegative) and electron-poor (electropositive). This information is invaluable for understanding how the molecule will interact with other molecules, including its biological targets. For instance, a study on a methoxy-containing compound used DFT to calculate these properties and correlate them with experimental data. epstem.net

Table 3: Representative Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) The electrostatic potential mapped onto the electron density surface.Predicts sites for electrophilic and nucleophilic attack.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Application of Machine Learning in Steroid Structure-Activity Relationship Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery and development, particularly in the field of Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neuraldesigner.com

For a class of compounds like steroids, including derivatives of this compound, ML-based QSAR models can be developed to predict their biological activities, such as their binding affinity to the estrogen receptor or their potential as agonists or antagonists. nih.gov These models are trained on a dataset of known steroids with their experimentally determined activities. The chemical structures are represented by a set of numerical descriptors that capture their physicochemical properties.

Various ML algorithms, such as support vector machines, random forests, and deep neural networks, can be employed to build the QSAR model. mdpi.com Once trained, the model can be used to predict the activity of new, untested steroid derivatives, thereby accelerating the process of identifying promising drug candidates. Recent studies have demonstrated the successful application of ML in developing QSAR models for various steroid receptors. nih.gov For instance, a study on estrogen receptor alpha inhibitors utilized deep learning approaches to classify and predict the bioactivity of compounds. mdpi.com

Table 4: Common Machine Learning Algorithms in QSAR Modeling

AlgorithmPrincipleApplication in Steroid Research
Support Vector Machines (SVM) Finds an optimal hyperplane to separate data points into different classes.Classifying steroids as active or inactive.
Random Forest An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.Predicting the binding affinity of steroids to their receptors.
Deep Neural Networks (DNN) A multi-layered network of artificial neurons that can learn complex patterns in data.Developing predictive models for the biological activity of novel steroid compounds.
Gradient Boosting Machines (GBM) An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one.Improving the accuracy of QSAR predictions for steroid activity.

Biochemical Interactions of 3 Methoxyestra 2,5 10 Dien 17beta Ol Derivatives: in Vitro Mechanistic Studies

Steroid Receptor Binding and Selectivity Profiles of Derivatives (e.g., Estrogen Receptor)

The parent compound, 3-methoxyestra-2,5(10)-dien-17beta-ol, has been observed to influence the expression of estrogen receptors (ERs). Specifically, it can up-regulate both ER-α and ER-β in a time-dependent manner, leading to a significant increase in their mRNA expression in skin fibroblasts from postmenopausal women nih.gov. This upregulation also results in a time-dependent decrease in the ER-β/ER-α ratio nih.gov.

The binding affinity and selectivity of derivatives of this compound for steroid receptors are dictated by their structural features. Structure-activity relationship (SAR) studies of estrogens reveal that a phenolic hydroxyl group at the C-3 position and a 17β-hydroxyl group are critical for high-affinity binding to ERs nih.govnih.gov. The distance between these two oxygen atoms is a key determinant of binding. Modifications to the A-ring, such as the 3-methoxy group in the parent compound, generally lead to a decrease in binding affinity compared to 17β-estradiol uomustansiriyah.edu.iq.

Derivatives with further modifications would be expected to exhibit a range of binding affinities and selectivities for ERα and ERβ. The nature, size, and orientation of substituents on the steroid nucleus can significantly alter the interaction with the ligand-binding domain of the receptors nih.gov. For instance, the introduction of bulky groups could sterically hinder binding, while other modifications might create new favorable interactions, potentially leading to receptor subtype selectivity.

Table 1: Estrogen Receptor Binding Affinity of Selected Estrogen Derivatives This table is illustrative and based on general principles of estrogen receptor binding. Specific data for derivatives of this compound are not available.

CompoundModificationRelative Binding Affinity (RBA) for ERα (Estradiol = 100)Relative Binding Affinity (RBA) for ERβ (Estradiol = 100)Reference
17β-Estradiol-100100 nih.gov
Estrone (B1671321)17-keto10-205-15 uomustansiriyah.edu.iq
Estriol (B74026)16α-hydroxy10-1520-30 uomustansiriyah.edu.iq
This compound3-methoxy, Δ2,5(10)Likely < 100Likely < 100Inferred from uomustansiriyah.edu.iq

Enzyme Interaction Studies: Characterization of Substrate and Inhibitor Effects

Cytochrome P450 17A1 (CYP17) is a key enzyme in androgen biosynthesis, catalyzing both 17α-hydroxylase and 17,20-lyase activities nih.gov. Steroidal inhibitors of CYP17 are often structurally similar to its natural substrates, pregnenolone (B344588) and progesterone (B1679170) acs.org. Modifications at the C-17 position of the steroid nucleus are a common strategy for developing CYP17 inhibitors nih.gov. These inhibitors can be classified as competitive or mechanism-based (irreversible) acs.org. For instance, abiraterone (B193195) is a potent irreversible inhibitor that contains a pyridine (B92270) ring at C-17 nih.gov.

While direct studies on this compound derivatives are lacking, it can be postulated that derivatives with specific C-17 modifications, such as the introduction of nitrogen-containing heterocycles, could exhibit inhibitory activity against CYP17 researchgate.netbmc-rm.org. The mechanism of inhibition would depend on the nature of the substituent and its interaction with the heme iron and amino acid residues in the active site of the enzyme.

5α-Reductase: This enzyme converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a target for the treatment of androgen-dependent conditions mdpi.com. Both steroidal and non-steroidal inhibitors of 5α-reductase have been developed mdpi.com. For steroidal inhibitors, modifications to the A-ring and the C-17 side chain are crucial for activity mdpi.comnih.gov. For example, 4-azasteroids like finasteride (B1672673) are potent inhibitors nih.gov. It is plausible that derivatives of this compound incorporating an aza-group in the A-ring or specific C-17 substituents could inhibit 5α-reductase.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes plays a critical role in regulating the levels of active estrogens and androgens benthamdirect.com. The inhibition of specific 17β-HSD isoforms is a therapeutic strategy for hormone-dependent diseases nih.gov. Steroidal inhibitors often mimic the natural substrates. For example, steroidal spirolactones have been developed as selective inhibitors of 17β-HSD type 2 nih.gov. Derivatives of this compound with appropriate modifications, such as the introduction of a spirolactone at C-17 or specific substitutions on the steroid core, could potentially inhibit various 17β-HSD isoforms.

Steroid Sulfatase (STS): STS hydrolyzes inactive steroid sulfates into active steroids, and its inhibition is a target for hormone-dependent cancers wikipedia.orgnih.gov. The most potent inhibitors are typically aryl sulfamate (B1201201) esters, which act as irreversible, mechanism-based inhibitors wikipedia.orgtandfonline.com. It is conceivable that sulfamoylated derivatives of this compound could act as potent STS inhibitors.

Table 2: Inhibitory Activity of Representative Steroidal Compounds against Steroid-Converting Enzymes This table provides examples of steroidal inhibitors and is for illustrative purposes. Data for specific derivatives of this compound are not available.

EnzymeInhibitor Class/ExampleTypical IC50/KiMechanismReference
5α-Reductase Type 2Finasteride (4-azasteroid)nM rangeIrreversible mdpi.com
17β-HSD Type 1Estradiol-based inhibitorsnM to µM rangeCompetitive nih.gov
17β-HSD Type 2Steroidal spirolactonesµM rangeCompetitive nih.gov
Steroid SulfataseEstrone-3-O-sulfamate (EMATE)nM rangeIrreversible wikipedia.org

P-glycoprotein (P-gp) is a transmembrane efflux pump that can transport a wide range of substrates, including some steroid hormones, out of cells nih.govnih.gov. Estrone and ethinyl estradiol (B170435) have been shown to be substrates for P-gp and can also induce its expression nih.gov. This interaction can affect the intracellular concentration and, consequently, the biological activity of these steroids. Given the structural similarity, it is likely that this compound and its derivatives could also interact with P-gp, either as substrates or as modulators of its activity and/or expression researchgate.netmdpi.comresearchgate.net. The hydrophobicity of the derivatives would likely play a significant role in these interactions.

Phospholipase A2 (PLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. Corticosteroids are known to inhibit PLA2 activity, often by inducing the synthesis of inhibitory proteins like annexin-1 (lipocortin-1) researchgate.netgoogle.comdroracle.ainih.gov. While this compound is not a corticosteroid, the potential for its derivatives to modulate PLA2 activity cannot be entirely ruled out without experimental evidence, especially if they are found to possess anti-inflammatory properties. However, there is currently no direct evidence to suggest that these non-corticosteroidal estrogens would interact with PLA2.

In Vitro Cellular Activity: Mechanistic Insights into Anti-Proliferative Effects of Derivatives

Derivatives of estrogens, particularly those with modifications that reduce their estrogenic activity, have been investigated for their anti-proliferative effects against various cancer cell lines. The mechanisms underlying these effects can be either ER-dependent or ER-independent.

For derivatives that retain significant ER binding, the anti-proliferative effects may be mediated through the ER signaling pathway, potentially by acting as antagonists or by inducing apoptosis in estrogen-dependent cancer cells nih.gov.

Alternatively, some estrogen analogs exhibit anti-proliferative activity through ER-independent mechanisms. A well-known example is 2-methoxyestradiol, which has low affinity for ERs but inhibits cell proliferation by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis nih.gov. It is plausible that certain derivatives of this compound could exert anti-proliferative effects through similar off-target mechanisms. The specific structural modifications would determine the primary mode of action, be it through ER modulation, interaction with other cellular targets like microtubules, or a combination of effects. Phytoestrogens, for example, can have a biphasic effect, stimulating growth at low concentrations and inhibiting it at higher concentrations nih.gov.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-Methoxyestra-2,5(10)-dien-17β-ol, and how are they validated experimentally?

  • Answer : The compound has the molecular formula C₁₉H₂₄O₂ , a molecular weight of 284.39 g/mol , and a LogP of 3.97 , indicating moderate lipophilicity . Structural validation typically employs NMR spectroscopy (¹H and ¹³C) to confirm the methoxy group at position 3 and the diene system in the steroid backbone. Mass spectrometry (HRMS) is used to verify molecular weight and fragmentation patterns .

Q. How is 3-Methoxyestra-2,5(10)-dien-17β-ol synthesized, and what are critical reaction conditions?

  • Answer : A common route involves Grignard reactions with allylmagnesium chloride, followed by oxidation and microbial hydroxylation steps. For example, the alcohol group at position 17 is introduced via microbial 11-hydroxylation, and demethylation is achieved under acidic conditions . Key parameters include temperature control (<40°C for Grignard steps) and inert atmospheres to prevent oxidation .

Q. What are the primary applications of this compound in pharmacological research?

  • Answer : It serves as a precursor in synthesizing steroidal drugs , such as nandrolone (an anabolic steroid) and veterinary estrogens. Its methoxy group enhances metabolic stability, making it useful for studying hormone receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 1091-93-6 vs. 2919-30-4) for this compound?

  • Answer : Discrepancies arise from structural analogs (e.g., 17-keto vs. 17-ol derivatives). 1091-93-6 corresponds to 3-Methoxyestra-2,5(10)-dien-17-one , while 2919-30-4 refers to the 17β-ol variant . Researchers should cross-reference EC numbers (e.g., 214-130-2 for 1091-93-6) and consult authoritative databases like the European Chemicals Agency (ECHA) to verify identifiers .

Q. What analytical challenges arise when detecting 3-Methoxyestra-2,5(10)-dien-17β-ol as a pharmaceutical impurity, and how are they addressed?

  • Answer : Co-elution with structurally similar impurities (e.g., 13-ethyl analogs in levonorgestrel) complicates LC-MS analysis. Solutions include:

  • High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.
  • Chiral chromatography to separate enantiomers (e.g., 17α vs. 17β configurations) .
  • Method validation per ICH Q3D guidelines to ensure specificity and sensitivity .

Q. How do reaction conditions influence the stereoselectivity of microbial hydroxylation during synthesis?

  • Answer : Microbial strains (e.g., Rhizopus arrhizus) and fermentation parameters (pH, temperature, substrate concentration) dictate hydroxylation efficiency. For example, pH 7.2 and 28°C optimize 17β-hydroxylase activity, while excess substrate (>5 mM) inhibits enzyme kinetics .

Q. What strategies mitigate instability of the diene system during storage or synthesis?

  • Answer :

  • Store under argon or nitrogen at -20°C to prevent oxidation.
  • Use radical scavengers (e.g., BHT) in reaction mixtures.
  • Avoid prolonged exposure to UV light, which induces photodegradation .

Data Contradiction Analysis

Q. Why do some sources list conflicting biological activities for 3-Methoxyestra-2,5(10)-dien-17β-ol derivatives?

  • Answer : Variations in substituent positioning (e.g., 17α-ethynyl vs. 17β-ol) alter receptor binding. For instance, 17α-ethynyl derivatives exhibit anti-estrogenic activity, while 17β-ol forms show progestogenic effects . Researchers must clarify substituent roles using docking simulations and in vitro receptor assays .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize Grignard reaction yields .
  • Analytical Workflows : Combine LC-MS/MS with quantitative NMR (qNMR) for impurity profiling .
  • Data Verification : Cross-check CAS/EC numbers with ECHA and PubChem to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.